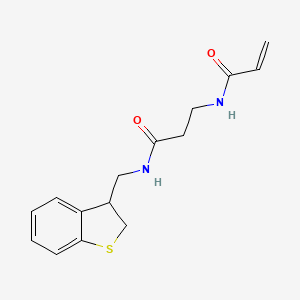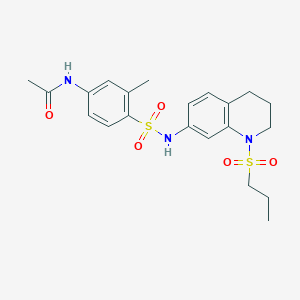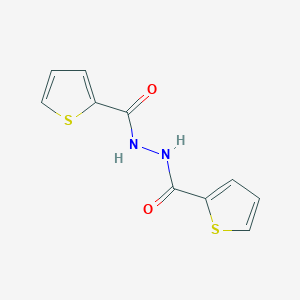
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, commonly known as DBT-10, is a compound that has been studied for its potential use in the treatment of neurological disorders. DBT-10 is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies.
Mecanismo De Acción
The exact mechanism of action of DBT-10 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. DBT-10 has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
DBT-10 has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of gene expression, and the enhancement of synaptic plasticity. In animal studies, DBT-10 has been shown to improve cognitive function and memory, and to reduce the symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DBT-10 is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful tool for studying the effects of the compound on various biological systems. However, one of the limitations of DBT-10 is that its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on DBT-10. One area of research is the development of more potent and selective analogs of DBT-10, which could have improved therapeutic potential. Another area of research is the investigation of the effects of DBT-10 on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the long-term safety and efficacy of DBT-10 in humans.
Métodos De Síntesis
The synthesis of DBT-10 involves several steps, including the condensation of 2-amino-3-benzothiophene with 3-bromopropionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the amine group with acrylic acid chloride.
Aplicaciones Científicas De Investigación
DBT-10 has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro studies have shown that DBT-10 has neuroprotective properties and can inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-14(18)16-8-7-15(19)17-9-11-10-20-13-6-4-3-5-12(11)13/h2-6,11H,1,7-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVIMXYGCJEWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1CSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)

amino}acetamide dihydrochloride](/img/structure/B2911162.png)





![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)